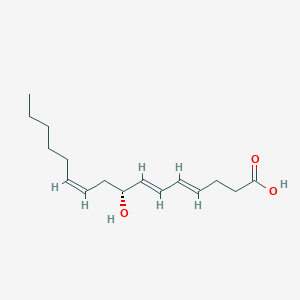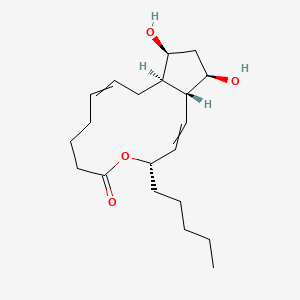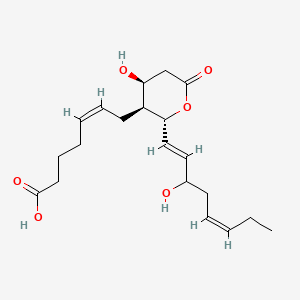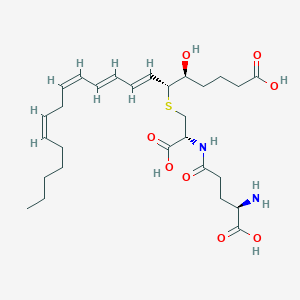
Leukotriene F-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leukotriene F-4 is a lipid mediator derived from arachidonic acid metabolism. It is part of the leukotriene family, which includes compounds such as leukotriene B-4, leukotriene C-4, leukotriene D-4, and leukotriene E-4. These compounds play significant roles in inflammatory and allergic responses. This compound is characterized by its unique structure, which includes a hydroxy group and a glutamyl-cysteinyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leukotriene F-4 is synthesized from leukotriene E-4 through the addition of a glutamyl-cysteinyl group. The synthesis involves the enzymatic conjugation of leukotriene E-4 with glutathione, followed by the removal of the glycine residue to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological methods, leveraging enzymes such as glutathione-S-transferase for the conjugation process. The production process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Leukotriene F-4 undergoes various chemical reactions, including:
Oxidation: The hydroxy group in this compound can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert the double bonds in the leukotriene structure to single bonds.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific enzymes.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Leukotriene F-4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid mediator pathways and their roles in inflammation.
Biology: this compound is studied for its role in cell signaling and immune responses.
Medicine: It is investigated for its potential therapeutic applications in treating inflammatory and allergic diseases, such as asthma and allergic rhinitis.
Mechanism of Action
Leukotriene F-4 exerts its effects by binding to specific G-protein-coupled receptors on target cells. These receptors include cysteinyl leukotriene receptors, which mediate various inflammatory responses. Upon binding, this compound activates signaling pathways that lead to the production of pro-inflammatory cytokines, chemotaxis of immune cells, and increased vascular permeability .
Comparison with Similar Compounds
Leukotriene B-4: A potent chemoattractant for neutrophils.
Leukotriene C-4: Involved in bronchoconstriction and increased vascular permeability.
Leukotriene D-4: Similar to leukotriene C-4 but with slightly different receptor affinities.
Leukotriene E-4: A stable metabolite with sustained biological activity.
Uniqueness of Leukotriene F-4: this compound is unique due to its specific structure, which includes a glutamyl-cysteinyl moiety. This structure confers distinct biological activities, making it a valuable compound for studying inflammatory pathways and developing targeted therapies .
Properties
Molecular Formula |
C28H44N2O8S |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C28H44N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)39-20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38)/b7-6-,10-9-,12-11+,16-13+/t21-,22+,23+,24-/m1/s1 |
InChI Key |
PYSODLWHFWCFLV-MVZIKBKVSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


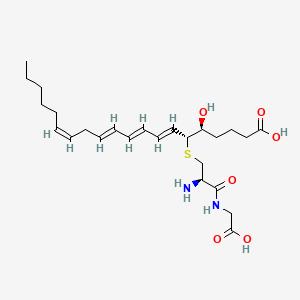
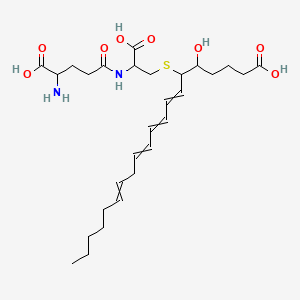
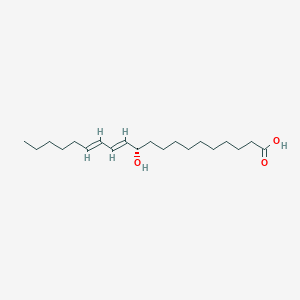
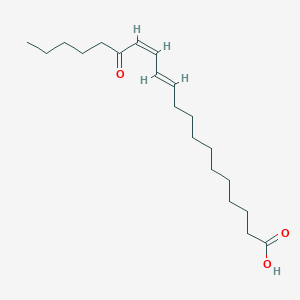
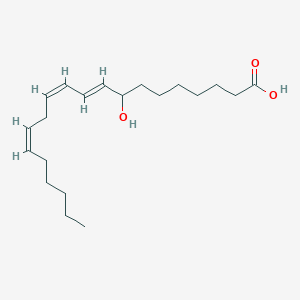
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)

![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
